Chemical Structure Elucidation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide): A Comprehensive Analytical Framework
Chemical Structure Elucidation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide): A Comprehensive Analytical Framework
Introduction & Regulatory Context
Vortioxetine, a multimodal serotonergic antidepressant, features a unique bis-aryl thioether core structure. While this structural motif is critical for its pharmacodynamic profile, the thioether linkage is highly susceptible to oxidative stress during active pharmaceutical ingredient (API) manufacturing and long-term formulation storage, leading to the formation of specific degradation products ()[1].
Among these degradants, Vortioxetine Impurity 19 (also known as Vortioxetine Sulfoxide or Metabolite 4a, CAS 1429908-35-9) represents a critical quality attribute that must be strictly monitored under ICH Q3A/Q3B guidelines ()[2]. This whitepaper details an autonomous, self-validating analytical framework designed to isolate, characterize, and unambiguously elucidate the chemical structure of Impurity 19.
Mechanistic Pathway & Causality
The formation of Impurity 19 is driven by the electrophilic attack of reactive oxygen species (ROS) or peroxides on the nucleophilic sulfur atom of Vortioxetine.
Mechanistic Causality: The sulfur atom in the thioether bridge contains two lone pairs of electrons, making it a prime target for oxidation. When exposed to peroxides (e.g., residual oxidants from tablet excipients) or photo-oxidation, the sulfur is oxidized to a sulfinyl group (S=O), yielding Vortioxetine Sulfoxide ()[3]. If oxidative stress is not quenched, secondary oxidation to the sulfone can occur.
Oxidative degradation pathway of Vortioxetine yielding Impurity 19 and subsequent sulfone.
Analytical Strategy for Structural Elucidation
To confidently assign the structure of Impurity 19, an orthogonal approach utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is deployed ()[4].
Causality in Analytical Design:
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LC-HRMS (Q-TOF): Standard unit-resolution mass spectrometry cannot differentiate between isobaric additions. Q-TOF provides sub-ppm mass accuracy, confirming the exact addition of one oxygen atom (+15.9949 Da) rather than a hydroxylation event ()[4].
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NMR (1D and 2D): While MS confirms the molecular formula, it cannot pinpoint the exact site of oxidation. 1 H NMR is critical here; the strongly electron-withdrawing nature of the newly formed S=O bond causes a pronounced downfield chemical shift of the adjacent aromatic protons. 2D HSQC and HMBC correlate these protons to their respective carbons, definitively ruling out ring-hydroxylation ()[1].
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Controlled Forced Degradation & Preparative Isolation
This protocol is designed as a self-validating system by incorporating a quenching step and a parallel control blank to ensure the observed degradant is not an artifact of the isolation process.
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Sample Preparation: Dissolve 10.0 mg/mL of Vortioxetine API in a 50:50 (v/v) Acetonitrile:Water diluent.
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Stress Induction: Add 3% H2O2 (v/v) to the active sample. Prepare a parallel control blank (diluent + H2O2 , no API).
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Incubation: Incubate both solutions at 40°C for 24 hours in amber vials to isolate oxidative variables from photolytic variables.
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Quenching (Critical Step): Add equimolar sodium thiosulfate to neutralize residual peroxides, preventing further oxidation to the sulfone during fraction concentration.
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Isolation: Inject onto a Preparative HPLC (C18 column, 250 x 21.2 mm, 5 µm). Elute using a linear gradient of 0.1% Formic Acid in Water/Acetonitrile. Collect the peak eluting prior to the API (sulfoxides are more polar than their parent thioethers).
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Recovery: Lyophilize the collected fraction to yield Impurity 19 as a high-purity white powder.
Protocol 2: LC-HRMS/MS Profiling
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Reconstitution: Dissolve the lyophilized isolate to 1 µg/mL in 5% Acetonitrile.
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Chromatography: Inject 5 µL onto a UPLC C18 column (1.7 µm, 2.1 x 100 mm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile ()[4].
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Ionization: Operate the Q-TOF in Positive Electrospray Ionization (ESI+) mode. Rationale: The piperazine nitrogen readily accepts a proton, maximizing signal-to-noise.
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Acquisition: Acquire exact mass (MS1) and perform collision-induced dissociation (CID) at 25 eV for MS/MS fragmentation.
Protocol 3: NMR Acquisition
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Preparation: Dissolve 5 mg of Impurity 19 in 0.6 mL of DMSO- d6 . Rationale: DMSO- d6 solubilizes the polar sulfoxide while keeping the residual solvent peak (2.50 ppm) clear of the aromatic region (7.0-8.5 ppm).
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1D NMR: Acquire 1 H NMR at 600 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 150 MHz (1024 scans).
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2D NMR: Acquire COSY and HSQC to map the exact proton-carbon connectivity and confirm the intact aromatic rings ()[1].
Self-validating analytical workflow for the isolation and elucidation of Impurity 19.
Data Synthesis & Structural Confirmation
The structural elucidation is finalized by cross-referencing the exact mass and the chemical shift perturbations against the parent API.
Table 1: LC-HRMS Exact Mass and Fragmentation Summary
| Compound | Formula | Theoretical [M+H]⁺ | Observed [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Vortioxetine | C18H22N2S | 299.1576 | 299.1582 | +2.0 | 150.08, 105.05 |
| Impurity 19 | C18H22N2OS | 315.1525 | 315.1531 | +1.9 | 166.07, 105.05 |
Interpretation: The +15.9949 Da shift confirms the addition of a single oxygen atom. The preservation of the m/z 105.05 fragment (corresponding to the cleaved dimethylphenyl moiety) indicates the core skeleton remains intact ()[4].
Table 2: Key NMR Chemical Shift Perturbations (DMSO- d6 )
| Position | Vortioxetine (δ ppm) | Impurity 19 (δ ppm) | Shift (Δδ) | Structural Implication |
| Ar-H (ortho to S) | 7.15 (m) | 7.85 (dd) | +0.70 | Strong deshielding by S=O group |
| Ar-C (attached to S) | 135.2 | 148.6 | +13.4 | Carbon directly bonded to sulfinyl |
| Piperazine N- CH2 | 3.05 (br s) | 3.10 (br s) | +0.05 | Minimal impact; oxidation is distal |
Interpretation: The retention of all aromatic protons confirms no ring hydroxylation occurred. The dramatic +0.70 ppm downfield shift of the protons ortho to the sulfur atom unambiguously localizes the oxygen to the thioether bridge, confirming the sulfoxide structure ()[1].
Conclusion
The rigorous structural elucidation of Vortioxetine Impurity 19 highlights the necessity of orthogonal analytical techniques in pharmaceutical development. By combining the sub-ppm accuracy of LC-HRMS with the spatial resolution of 2D-NMR, the oxidative degradation pathway is definitively mapped. Implementing these self-validating protocols ensures robust control strategies, regulatory compliance, and ultimately, patient safety.
References
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Title: Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
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Title: Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS Source: PubMed Central (PMC) URL: [Link]
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Title: Details of the Drug Metabolite (DM) - Vortioxetine Metabolite 4a (Impurity 19) Source: INTEDE: Interactome of Drug-Metabolizing Enzyme (IDRB Lab) URL: [Link]
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Title: Vortioxetine Impurity 97 (CAS 2831955-36-1) / Vortioxetine Sulfoxide Reference Standard Source: Veeprho Pharmaceuticals URL: [Link]
Sources
- 1. Sci-Hub. Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR / Journal of Pharmaceutical and Biomedical Analysis, 2016 [sci-hub.sg]
- 2. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]
- 3. veeprho.com [veeprho.com]
- 4. Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
